ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
Description
Historical Context and Evolution of Pyrazole Carboxylates
Pyrazole carboxylates first gained prominence in the late 20th century as researchers recognized their potential in drug discovery. Early work focused on simple derivatives like ethyl pyrazole-5-carboxylate, which demonstrated moderate antimicrobial activity. The introduction of hydroxymethyl groups in the 2000s marked a turning point, as this modification improved solubility and enabled conjugation reactions. This compound emerged from systematic structure-activity relationship studies aiming to balance reactivity and stability in heterocyclic systems.
Key milestones in its development include:
- 2007 : Characterization of ethyl 4-methyl-1H-pyrazole-5-carboxylate (PubChem CID 13405303), demonstrating the impact of alkyl substituents on pyrazole reactivity.
- 2014 : Synthesis of ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate (CID 83383733), highlighting the positional effects of hydroxymethyl groups.
- 2020 : Advancements in one-pot pyrazole synthesis using carboxylic acids, enabling scalable production of derivatives like this compound.
Strategic Importance in Heterocyclic Chemistry
The compound’s strategic value stems from three key features:
Dual Reactivity : The hydroxymethyl group (-CH₂OH) undergoes oxidation to aldehydes, esterification with carboxylic acids, and nucleophilic substitution, while the ester moiety allows hydrolysis to carboxylic acids or transesterification. This dual functionality enables convergent synthesis pathways for complex heterocycles.
Conformational Control : X-ray crystallography studies of related compounds (e.g., CCDC 114330) reveal that the hydroxymethyl group induces a planar pyrazole conformation, enhancing π-stacking interactions in supramolecular assemblies.
Hybridization Potential : Recent work demonstrates its utility in creating triazole-pyrazole hybrids (IC₅₀ = 1.93 μM vs. HeLa cells) and spirocyclic derivatives through [3+2] cycloadditions. The compound serves as a linchpin in multicomponent reactions, enabling rapid access to polycyclic systems.
Current Research Gaps and Opportunities
Despite progress, three critical challenges persist:
Stereochemical Control : The prochiral hydroxymethyl group presents opportunities for asymmetric synthesis, yet no enantioselective routes to chiral pyrazole carboxylates have been reported.
Computational Modeling : Predictive models correlating substituent patterns with biological activity remain underdeveloped. A 2022 review identified only 14 QSAR studies on pyrazole carboxylates out of 2,300+ publications.
Energy Applications : While its use in pharmaceuticals is well-documented (e.g., as EGFR kinase inhibitors with IC₅₀ = 229 nM), potential applications in organic electronics or metal-organic frameworks remain unexplored.
Emerging opportunities include:
- Photoredox Catalysis : Leveraging the pyrazole ring’s electron-deficient nature for C-H functionalization under visible light irradiation.
- Bioconjugation : Exploiting the hydroxymethyl group for site-specific protein labeling via oxime ligation or click chemistry.
Properties
IUPAC Name |
ethyl 1-(hydroxymethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-7(11)6-3-4-9(5-10)8-6/h3-4,10H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSARJIQMBWQQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174872-28-6 | |
| Record name | ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl acetoacetate with hydrazine hydrate can yield the pyrazole ring, which can then be further functionalized to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
Oxidation: Ethyl 1-(carboxymethyl)-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative with applications in diverse scientific research fields, including medicinal chemistry, materials science, and biological studies. The presence of a hydroxymethyl group enhances its reactivity and potential biological activity, making it a valuable compound in organic synthesis.
Scientific Research Applications
Medicinal Chemistry
- As a synthetic intermediate this compound serves as a building block for synthesizing pharmaceutical compounds. Pyrazole derivatives, in general, exhibit a wide range of pharmacological activities, making them valuable in drug development .
- Antimicrobial Properties Research indicates that this compound exhibits antimicrobial, antifungal, and potential anticancer properties. Its mechanism of action often involves inhibiting specific enzymes or receptors critical in disease pathways. The hydroxymethyl group can facilitate interactions with biological targets through hydrogen bonding and other molecular interactions, enhancing its efficacy in therapeutic applications.
Agrochemicals
While specific case studies for this compound in agrochemicals are not available in the search results, similar compounds, such as ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate, are used in developing pesticides and herbicides.
Materials Science
- Synthesis of advanced materials this compound can be employed in synthesizing advanced materials with specific properties like conductivity or fluorescence.
Biological Research
- Interaction with biomolecules: Studies on interaction profiles have shown that this compound can interact with various biomolecules, which is crucial for understanding its pharmacodynamics and pharmacokinetics. Molecular docking studies suggest that this compound can bind effectively to certain enzyme active sites, potentially inhibiting their function.
- Chelating Agents: 1 H-pyrazolyl-1-methanol and ethyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate were used as starting materials were prepared .
Mechanism of Action
The mechanism of action of ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents at the N1 and C5 positions of the pyrazole ring significantly alter physical properties. Key comparisons are summarized in Table 1 .
Table 1: Substituent-Driven Physical Properties of Ethyl Pyrazole-3-Carboxylate Derivatives
Key Observations :
- Polar Substituents : The hydroxymethyl group in the target compound likely increases polarity and hydrogen-bonding capacity compared to halogenated (e.g., 8f, 8j) or alkylated (e.g., 8g) analogs. This could reduce volatility and enhance solubility in polar solvents .
- Melting Points: Halogenated derivatives (e.g., 8f, 8j) exhibit higher melting points (81–108°C) due to strong intermolecular halogen bonding and rigidity. In contrast, non-crystalline analogs like 8g remain oily at room temperature .
- Steric Effects : Bulky groups (e.g., tert-butoxy in 8g) lower melting points by disrupting crystal lattice formation .
Antimicrobial Activity
- Halogenated Derivatives : Compounds like 8f (2,4-dichlorophenyl) and 8j (4-chlorophenyl) show enhanced antimicrobial activity due to electron-withdrawing chlorine atoms, which increase membrane permeability. Minimal inhibitory concentrations (MICs) for such compounds against Staphylococcus aureus range from 8–32 µg/mL .
- Hydroxyl-Containing Derivatives : The target compound’s hydroxymethyl group may exhibit moderate activity compared to halogenated analogs. However, hydroxylphenyl derivatives (e.g., 30f) demonstrate improved activity against Gram-positive bacteria (MIC: 16 µg/mL) due to synergistic hydrogen bonding and π-π interactions .
Antiproliferative Activity
- Brominated Analogs : Ethyl 5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (20) shows IC₅₀ values of 1.2–3.8 µM against breast cancer cell lines (MCF-7, MDA-MB-231), attributed to bromine’s electronegativity enhancing DNA intercalation .
- Hydroxymethyl vs. Methoxy : The hydroxymethyl group’s smaller size and higher polarity may limit cellular uptake compared to methoxy substituents (e.g., 8g), which balance lipophilicity and solubility .
Biological Activity
Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 174.18 g/mol. The structure features a pyrazole ring with a hydroxymethyl group and an ethyl ester moiety, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxymethyl group can participate in hydrogen bonding, enhancing binding affinity to proteins or enzymes. Additionally, the carboxylate moiety can undergo hydrolysis, leading to the release of active pyrazole derivatives that may influence multiple biochemical pathways.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study showed that derivatives of pyrazole, including this compound, displayed bactericidal activity against Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
In vitro studies have indicated that this compound can inhibit cell proliferation in several cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell cycle progression . Comparative analyses with other pyrazole derivatives suggest that structural modifications significantly influence anticancer efficacy.
3. Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity using models such as carrageenan-induced paw edema in rats. Results indicated that it possesses comparable effects to standard anti-inflammatory drugs like ibuprofen .
Research Findings and Case Studies
Case Studies
- Antimicrobial Study : A study evaluated five pyrazole derivatives for their antimicrobial properties, revealing that this compound demonstrated significant bactericidal activity against Staphylococcus species.
- Anticancer Research : In vitro studies showed that this compound inhibited cell proliferation in various cancer cell lines, emphasizing its potential as an anticancer agent.
- Comparative Analysis : The compound was compared with other pyrazole derivatives lacking specific substituents (e.g., methoxy or hydroxy groups), which significantly influenced their biological activities.
Q & A
Basic: What synthetic routes are recommended for ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate?
Methodological Answer:
The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by hydroxymethylation. For example:
- Step 1: Condensation of ethyl acetoacetate with hydrazine derivatives to form the pyrazole core .
- Step 2: Hydroxymethylation via reaction with formaldehyde under acidic or basic conditions, as seen in analogous pyrazole syntheses .
- Step 3: Purification via recrystallization or column chromatography (common in ).
Key Considerations: Reaction temperature (often 60–80°C) and pH control are critical to avoid side products like over-oxidized derivatives .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
Based on safety data for structurally similar pyrazoles (e.g., ethyl 1-methyl-5-phenyl derivatives):
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact due to potential irritation .
- Ventilation: Use fume hoods to minimize inhalation risks, as pyrolyzed products may release toxic gases (e.g., nitrogen oxides) .
- Storage: Store in airtight containers at 0–8°C to prevent degradation .
Contradictions: Some SDS sheets classify analogs as "non-hazardous," but others note incomplete toxicological data; assume precautionary measures .
Basic: How is the purity and identity of the compound verified?
Methodological Answer:
- Purity:
- Structural Confirmation:
- NMR: Key signals include ester carbonyl (~165–170 ppm in ¹³C NMR) and hydroxymethyl proton resonances (~4.5 ppm in ¹H NMR) .
- FT-IR: Confirm ester C=O stretch (~1720 cm⁻¹) and O-H stretch (~3400 cm⁻¹) .
Advanced: How can reaction conditions be optimized for higher yields?
Methodological Answer:
- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to accelerate hydroxymethylation, as shown in for formylation reactions.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Flow Chemistry: Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., reports 15–20% yield increases in scaled syntheses).
Data Contradictions: Some methods favor aqueous conditions for eco-friendly synthesis, while others require anhydrous solvents for selectivity .
Advanced: What computational methods aid in designing its synthesis?
Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (DFT) predict transition states and intermediates. For example, ICReDD’s workflow uses this to optimize pyrazole cyclization energetics .
- Machine Learning: Train models on pyrazole reaction databases to predict optimal catalysts or solvents.
Case Study: highlights a 30% reduction in experimental iterations when guided by computational screening.
Advanced: What are the challenges in characterizing its biological activity?
Methodological Answer:
- Target Selectivity: Pyrazole derivatives often interact with multiple enzymes (e.g., COX-2, kinases). Use isothermal titration calorimetry (ITC) to quantify binding affinities .
- Metabolic Stability: Assess via microsomal assays (e.g., liver microsomes + NADPH). notes rapid ester hydrolysis in some analogs, requiring prodrug strategies.
Contradictions: Structural analogs show varying activities; e.g., 4-chlorophenyl substitutions enhance antimicrobial effects, while hydroxymethyl groups may reduce bioavailability .
Advanced: How do structural modifications affect reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Chloro or formyl groups at position 4 increase electrophilicity, enabling nucleophilic substitutions (see for Friedel-Crafts reactions).
- Hydroxymethyl vs. Methyl: The -CH₂OH group enhances hydrogen-bonding capacity, influencing crystal packing (cf. ’s crystallographic data) and solubility in polar solvents .
Case Study: Replacing methyl with hydroxymethyl in ’s compound increased aqueous solubility by 40% but reduced thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
